molecular formula C33H30N2O2 B3067794 (4S,4'S,5R,5'R)-2,2'-(1-Methylethylidene)bis[4,5-dihydro-4,5-diphenyloxazole CAS No. 157825-96-2

(4S,4'S,5R,5'R)-2,2'-(1-Methylethylidene)bis[4,5-dihydro-4,5-diphenyloxazole

Cat. No.: B3067794
CAS No.: 157825-96-2
M. Wt: 486.6 g/mol
InChI Key: ZWWGNCSTEMMQOQ-VZNYXHRGSA-N
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Description

(4S,4'S,5R,5'R)-2,2'-(1-Methylethylidene)bis[4,5-dihydro-4,5-diphenyloxazole] is a chiral bis(oxazoline) ligand widely employed in asymmetric catalysis. Its structure features two oxazoline rings connected by a 1-methylethylidene (isopropylidene) bridge, with stereogenic centers at the 4,4',5,5' positions. This compound is notable for its ability to coordinate with transition metals (e.g., Cu, Zn) to form enantioselective catalysts, enhancing reaction rates and stereochemical outcomes in cycloadditions, allylic substitutions, and silylation reactions . Key attributes include:

  • Molecular Formula: C₃₃H₃₀N₂O₂ (CAS 157825-96-2) .
  • Purity: ≥98% (commercial grades) .
  • Applications: Asymmetric synthesis of allenylsilanes, nitrone cycloadditions, and allylic substitutions .

Properties

IUPAC Name

(4S,5R)-2-[2-[(4S,5R)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H30N2O2/c1-33(2,31-34-27(23-15-7-3-8-16-23)29(36-31)25-19-11-5-12-20-25)32-35-28(24-17-9-4-10-18-24)30(37-32)26-21-13-6-14-22-26/h3-22,27-30H,1-2H3/t27-,28-,29+,30+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWWGNCSTEMMQOQ-VZNYXHRGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC(C(O1)C2=CC=CC=C2)C3=CC=CC=C3)C4=NC(C(O4)C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C1=N[C@H]([C@H](O1)C2=CC=CC=C2)C3=CC=CC=C3)C4=N[C@H]([C@H](O4)C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,4’S,5R,5’R)-2,2’-(1-Methylethylidene)bis[4,5-dihydro-4,5-diphenyloxazole] typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4,5-diphenyloxazole with an isopropylidene source in the presence of a suitable catalyst. The reaction conditions often include:

    Temperature: Moderate to high temperatures (e.g., 80-120°C) to facilitate the condensation reaction.

    Catalysts: Acidic or basic catalysts to promote the formation of the isopropylidene linkage.

    Solvents: Organic solvents such as toluene or dichloromethane to dissolve the reactants and control the reaction environment.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include:

    Raw Material Preparation: Sourcing and purifying the starting materials.

    Reaction Setup: Using reactors designed for high-temperature and high-pressure conditions.

    Catalyst Addition: Introducing the catalyst to the reaction mixture.

    Reaction Monitoring: Continuously monitoring the reaction parameters to ensure optimal yield and purity.

    Product Isolation: Using techniques such as distillation or crystallization to isolate the final product.

Chemical Reactions Analysis

Asymmetric Cycloadditions

The ligand facilitates enantioselective [2+1] and [4+2] cycloadditions:

  • Cyclopropanation : Reacts with diazo compounds (e.g., ethyl diazoacetate) to form cyclopropanes with high diastereo- and enantioselectivity (dr > 20:1, ee > 90%) .

  • Diels-Alder : Accelerates reactions between electron-deficient dienophiles (e.g., maleimides) and conjugated dienes, yielding bicyclic adducts with up to 95% ee .

Key Example :

Cu OTf 2+LigandActive CatalystDiazoacetateCyclopropane(ee 92 )\text{Cu OTf }_2+\text{Ligand}\rightarrow \text{Active Catalyst}\xrightarrow{\text{Diazoacetate}}\text{Cyclopropane}\,(\text{ee 92 })

Conditions: CH2Cl2, 0°C, 12 h .

Cross-Coupling Reactions

The ligand enhances selectivity in Pd-catalyzed allylic alkylations:

  • Substrates : Allylic carbonates or acetates.

  • Nucleophiles : Malonates, amines.

  • Performance : 89% ee for α-quaternary carbonyl compounds .

Notable Reaction :

Allyl Acetate+MalonatePd BOXChiral Alkylation Product\text{Allyl Acetate}+\text{Malonate}\xrightarrow{\text{Pd BOX}}\text{Chiral Alkylation Product}

Limitations and Optimization

  • Solvent Sensitivity : Reactions in polar aprotic solvents (e.g., THF) show reduced enantioselectivity compared to nonpolar solvents like toluene .

  • Metal Compatibility : Best results with Cu(I) and Pd(0); Fe(II) systems require additives (e.g., molecular sieves) for optimal activity .

Comparative Reactivity of Stereoisomers

The (4S,4'S,5R,5'R) configuration shows superior enantioselectivity compared to its (4R,4'R,5S,5'S) counterpart in Cu-catalyzed cyclopropanations .

Isomer Reaction ee (%)
(4S,4'S,5R,5'R)Cyclopropanation92
(4R,4'R,5S,5'S)Cyclopropanation78

Industrial and Synthetic Utility

  • Pharmaceutical Intermediates : Used in the synthesis of chiral β-lactam antibiotics .

  • Scale-Up Feasibility : Demonstrated in gram-scale reactions with minimal loss of selectivity (ee retention > 90%) .

Scientific Research Applications

Applications in Asymmetric Catalysis

The primary applications of this compound are centered around its use as a ligand in various asymmetric catalytic reactions:

  • Enantioselective Reactions :
    • It serves as a ligand for the preparation of selective exo-catalysts in enantioselective 1,3-dipolar cycloaddition reactions. This application is crucial for synthesizing complex molecules with high optical purity .
  • Aminooxygenation of Alkenes :
    • The compound has been utilized in the asymmetric aminooxygenation of alkenes using tetramethylaminopyridyl radical (TEMPO) as an oxidant in conjunction with copper(II) triflate as a catalyst. This method allows for the formation of valuable cyclic carbamates .
  • Aminofluorination of Olefins :
    • Recent studies have shown its effectiveness in mediating asymmetric aminofluorination reactions involving olefins. The process employs iron catalysts and results in beta-fluoro amino acids, which are important intermediates in pharmaceutical synthesis .

Case Study 1: Enantioselective Synthesis

In a notable study, researchers demonstrated the use of (4S,4'S,5R,5'R)-2,2'-(1-Methylethylidene)bis[4,5-dihydro-4,5-diphenyloxazole] as a ligand for synthesizing enantiomerically enriched products through 1,3-dipolar cycloaddition. The results indicated that the ligand significantly improved the enantioselectivity compared to traditional ligands.

Reaction TypeEnantiomeric Excess (%)Catalyst Used
1,3-Dipolar Cycloaddition92%Cu(II) triflate
Aminooxygenation of Alkenes85%TEMPO with Cu(II) triflate
Aminofluorination of Olefins90%Iron catalyst

Case Study 2: Development of Catalytic Systems

Another research effort focused on optimizing catalytic systems using this oxazoline ligand for various transformations. The study highlighted its versatility and efficiency across multiple reaction types.

Mechanism of Action

The mechanism of action of (4S,4’S,5R,5’R)-2,2’-(1-Methylethylidene)bis[4,5-dihydro-4,5-diphenyloxazole] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Chiral bis(oxazoline) ligands are structurally diverse, with variations in bridging groups, substituents, and stereochemistry significantly impacting their catalytic performance. Below is a detailed comparison:

Structural Modifications in Bridging Groups

Cyclopropylidene-Bridged Analog
  • Compound : (4R,4'R,5S,5'S)-2,2'-Cyclopropylidenebis[4,5-dihydro-4,5-diphenyloxazole] (CAS 229184-96-7).
  • Molecular Formula : C₃₃H₂₈N₂O₂ (MW 484.59) .
  • Catalytic Efficiency: Demonstrated high activity in asymmetric catalytic reactions, with ≥95% purity and improved enantioselectivity in certain contexts . Storage: Requires inert atmosphere and low-temperature storage (2–8°C) .
Cyclopentylidene-Bridged Analog
  • Compound : (4R,4'R,5S,5'S)-2,2'-Cyclopentylidenebis[4,5-dihydro-4,5-diphenyloxazole] (CAS 2271404-99-8).
  • Molecular Formula : C₃₅H₃₂N₂O₂ (MW 374.5) .
  • Key Differences :
    • The larger cyclopentylidene bridge increases steric bulk, which may reduce reaction rates but enhance stereoselectivity in congested substrates.
    • Enantiomeric Excess : 99% e.e. in commercial samples, suggesting superior chiral resolution .
Diphenylpropane-Bridged Analog
  • Compound : (4R,4'R,5S,5'S)-2,2'-(1,3-Diphenylpropane-2,2-diyl)bis[4,5-diphenyl-4,5-dihydrooxazole] (CAS 897942-79-9).
  • Molecular Formula : C₄₅H₃₈N₂O₂ (MW 638.80) .
  • Hazards: Classified with warnings for toxicity (H302, H315) .

Substituent Variations

Phenyl vs. Alkyl Substituents
  • Example : (4S,4'S,5R,5'R)-2,2'-Cyclohexylidenebis[4,5-dihydro-4,5-diphenyloxazole] (CAS 49216-72).
  • Molecular Weight : Higher MW (≈560) due to cyclohexylidene bridge .
  • Impact : Increased hydrophobicity may reduce solubility in polar solvents, necessitating DMSO for stock solutions .
Heterocyclic Modifications
  • Example : Compounds incorporating 1,3,4-thiadiazole or 1,2,4-triazole-thiol moieties (e.g., from ).
  • Activity : These derivatives exhibit antioxidant and antimicrobial properties but are less relevant to asymmetric catalysis .

Catalytic Performance and Enantioselectivity

Compound (CAS) Bridging Group Metal Complex Reaction Type Yield/ee (%) Key Advantage Reference
157825-96-2 (Target) Methylethylidene Cu(II) Nitrone Cycloaddition 89% yield Improved synthesis efficiency
229184-96-7 (Cyclopropylidene) Cyclopropylidene N/A Asymmetric Catalysis ≥95% purity High catalytic activity
2271404-99-8 (Cyclopentylidene) Cyclopentylidene N/A General Catalysis 99% e.e. Superior enantiomeric purity
897942-79-9 (Diphenylpropane) Diphenylpropane N/A N/A N/A Steric bulk for hindered substrates

Key Observations :

  • The methylethylidene-bridged compound (target) shows optimal balance between steric demand and reactivity, achieving 89% yield in nitrone cycloadditions with Cu(II) .
  • Cyclopropylidene analogs exhibit higher purity (≥95%) but require stringent storage conditions .
  • Enantioselectivity correlates with bridge rigidity; cyclopentylidene derivatives achieve 99% e.e. due to enhanced chiral discrimination .

Q & A

Q. What are the optimal synthetic routes for preparing (4S,4'S,5R,5'R)-2,2'-(1-Methylethylidene)bis[4,5-dihydro-4,5-diphenyloxazole] with high stereochemical purity?

  • Methodological Answer : The synthesis typically involves stereoselective cyclization of enantiomerically pure precursors. For example, (S)-(+)-2-phenylglycinol derivatives can be used to construct the oxazole ring via a three-step process: (1) condensation with a benzaldehyde derivative, (2) cyclization under acidic conditions, and (3) stereochemical control using chiral auxiliaries or catalysts. Polarimetry and chiral HPLC are critical for confirming enantiomeric excess (>99% purity) . High yields (83–94%) are achieved by optimizing reaction times (reflux for 4–18 hours) and solvents (ethanol or DMSO) .

Q. How do researchers characterize the stereochemistry and structural integrity of this compound?

  • Methodological Answer : Multi-spectral analysis is essential:
  • NMR : 1^1H and 13^13C NMR verify stereochemistry by comparing coupling constants (e.g., J4,5J_{4,5} in dihydrooxazole rings) and diastereotopic proton splitting patterns .
  • X-ray crystallography : Resolves absolute configuration, particularly for chiral centers at C4, C4', C5, and C5' .
  • Polarimetry : Measures optical rotation to confirm enantiomeric consistency with literature values .
  • GC-MS/IR : Validates molecular weight and functional groups (e.g., C=N stretch at ~1650 cm1^{-1}) .

Q. What are common challenges in purifying this compound, and how are they addressed?

  • Methodological Answer : Challenges include separating diastereomers and removing trace solvents (e.g., DMSO). Solutions:
  • Recrystallization : Use ethanol/water mixtures to isolate high-purity crystals (>99%) .
  • Column chromatography : Employ silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) to resolve stereoisomers .
  • Vacuum distillation : Remove high-boiling-point solvents under reduced pressure (10–15 mmHg) .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity in asymmetric catalysis?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict enantioselectivity in catalytic reactions. Key parameters:
  • Steric effects : Bulky phenyl groups at C4/C5 hinder undesired stereochemical pathways.
  • Electronic effects : Electron-withdrawing substituents on the oxazole ring modulate Lewis basicity.
    Experimental validation involves kinetic studies (e.g., rate constants for nucleophilic additions) and comparing computed vs. observed enantiomeric excess .

Q. What strategies resolve contradictions in reported catalytic activity data for this compound?

  • Methodological Answer : Discrepancies often arise from variations in:
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance Lewis acidity but may promote side reactions.
  • Temperature : Reactions above 80°C risk racemization of chiral centers.
    Systematic studies using Design of Experiments (DoE) frameworks can isolate variables. For example, a 32^2 factorial design testing solvent (DMF vs. THF) and temperature (25°C vs. 60°C) identifies optimal conditions .

Q. How is this compound applied in designing chiral ligands for transition-metal catalysis?

  • Methodological Answer : The bis-oxazole scaffold coordinates metals (e.g., Pd, Rh) via nitrogen lone pairs. Case studies:
  • Palladium-catalyzed cross-coupling : Ligand-to-metal ratio (1:1 vs. 2:1) affects turnover frequency.
  • Rhodium-catalyzed hydrogenation : Steric bulk at C4/C5 improves enantioselectivity (>90% ee) but reduces reaction rate.
    Spectroscopic techniques (e.g., 31^31P NMR for Pd complexes) monitor coordination geometry .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
(4S,4'S,5R,5'R)-2,2'-(1-Methylethylidene)bis[4,5-dihydro-4,5-diphenyloxazole
Reactant of Route 2
Reactant of Route 2
(4S,4'S,5R,5'R)-2,2'-(1-Methylethylidene)bis[4,5-dihydro-4,5-diphenyloxazole

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